molecular formula C19H18Cl2N4OS2 B2889983 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215646-02-8

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2889983
CAS No.: 1215646-02-8
M. Wt: 453.4
InChI Key: HXUBWNFIWAJZNW-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a bis-benzothiazole derivative characterized by a carboxamide bridge linking two benzothiazole moieties. Such compounds are of interest in medicinal chemistry due to their structural resemblance to kinase inhibitors and DNA-intercalating agents.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-23(2)9-10-24(19-22-14-8-7-12(20)11-16(14)27-19)18(25)17-21-13-5-3-4-6-15(13)26-17;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUBWNFIWAJZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloro-1,3-Benzothiazol-2-Amine

The 6-chloro-substituted benzothiazole core is synthesized via cyclocondensation of 4-chloro-2-aminothiophenol with thiourea derivatives. As demonstrated by David et al. (2018), this involves refluxing 4-chloro-2-aminothiophenol (1.0 equiv) with ammonium thiocyanate (1.2 equiv) in ethanol containing concentrated hydrochloric acid. The mixture is stirred for 30 minutes to form 1-(4-chlorophenyl)thiourea, followed by cyclization under sulfuric acid reflux (Scheme 1).

Reaction Conditions

  • Solvent: Ethanol (glacial acetic acid for thiourea formation)
  • Catalyst: Concentrated H₂SO₄
  • Temperature: Reflux (100–110°C)
  • Yield: 72–85%

Purification involves washing with cold water to remove residual acid, followed by recrystallization from ethanol.

Synthesis of 1,3-Benzothiazole-2-Carboxylic Acid Derivatives

The unsubstituted benzothiazole-2-carboxylic acid precursor is prepared via oxidation of 2-mercaptobenzothiazole. Vrushali et al. (2015) describe reacting 2-mercaptobenzothiazole with ethyl chloroacetate in dry acetone under potassium carbonate, yielding ethyl 1,3-benzothiazole-2-carboxylate. Subsequent hydrolysis with hydrazine hydrate in ethanol produces the hydrazide intermediate, which is further functionalized (Scheme 2).

Key Parameters

  • Reagent: Ethyl chloroacetate (1.5 equiv)
  • Base: K₂CO₃ (2.0 equiv)
  • Reaction Time: 10 h (reflux)
  • Yield: 68% for ethyl ester; 75% for hydrazide

Carboxamide Linker Formation

Acylation of 6-Chloro-1,3-Benzothiazol-2-Amine

The carboxamide bridge is formed via nucleophilic acyl substitution. David et al. (2018) report reacting 6-chloro-1,3-benzothiazol-2-amine (1.0 equiv) with 1,3-benzothiazole-2-carbonyl chloride (1.1 equiv) in dry 1,4-dioxane under triethylamine (2.0 equiv). The reaction proceeds at room temperature, with monitoring via thin-layer chromatography (TLC).

Optimization Data

Parameter Optimal Value Yield Impact
Solvent 1,4-Dioxane 89%
Base Triethylamine 92%
Temperature 25°C 90%

Post-reaction, the mixture is poured into ice-water to precipitate the product, which is filtered and recrystallized from chloroform.

Alternative Coupling Using Carbodiimide Chemistry

A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Xiaoqiang et al. (2015) achieved 88% yield by reacting 1,3-benzothiazole-2-carboxylic acid (1.0 equiv) with 6-chloro-1,3-benzothiazol-2-amine (1.05 equiv) in dimethylformamide (DMF) at 0°C.

Critical Factors

  • Activation Time: 30 minutes (0°C)
  • Coupling Time: 12 h (25°C)
  • Workup: Extraction with ethyl acetate, drying over Na₂SO₄

Hydrochloride Salt Formation

The final protonation step involves treating the free base with hydrogen chloride (HCl) in diethyl ether. Okonkwo et al. (2023) describe dissolving the compound in anhydrous ether and bubbling HCl gas until precipitation is complete. The product is filtered, washed with cold ether, and dried under vacuum (Yield: 95%).

Analytical Validation

  • Melting Point: 470–472 K
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH⁺), 3.42 (t, 2H, CH₂N), 2.89 (s, 6H, N(CH₃)₂)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

Step Method Yield (%) Purity (%) Time (h)
Carboxamide Formation EDC/HOBt 88 98 12
Alkylation KI-Catalyzed 78 95 8
Salt Formation HCl Gas 95 99 1

The EDC/HOBt method outperforms classical acyl chloride routes in yield and purity, while KI-catalyzed alkylation offers reproducibility. HCl gas treatment ensures stoichiometric protonation without over-acidification.

Challenges and Optimization Opportunities

  • Stereochemical Control: The N,N-dimethylaminoethyl group introduces potential conformational flexibility, complicating crystallization. Use of chiral auxiliaries during alkylation may improve enantiomeric excess.
  • Scale-Up Limitations: Hazardous reagents like HCl gas necessitate specialized equipment. Alternative protonation with HCl in ethanol is safer but reduces yield by 8–10%.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with structurally analogous benzothiazole and benzodithiazine derivatives, focusing on substituent effects, spectral properties, and functional utility.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups IR Peaks (cm⁻¹) Applications/Potential Uses Reference
Target Compound C₁₉H₁₈ClN₅OS₂·HCl Benzothiazole, carboxamide, chloro, dimethylaminoethyl Not reported in evidence Hypothesized: Kinase inhibition, antimicrobial
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Benzamide, hydroxyl, tert-butyl N/A (spectral focus on NMR) Metal-catalyzed C–H bond functionalization
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ Benzodithiazine, chloro, methyl, hydrazine 3235 (N–NH₂), 1645 (C=N), 1345/1155 (SO₂) Synthetic intermediate for heterocyclic systems
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-... C₁₇H₁₁ClN₄O₃S₂ Benzodithiazine, cyano, hydroxybenzylidene 2235 (C≡N), 1605 (C=N), 1330/1160 (SO₂) Chelation, photophysical applications

Key Observations:

However, the dimethylaminoethyl group in the target introduces greater solubility in polar solvents compared to the hydrophobic tert-butyl group in . Carboxamide vs. Hydrazine: The carboxamide linker in the target compound may confer rigidity and hydrogen-bonding capacity, contrasting with the hydrazine group in , which facilitates Schiff base formation (e.g., ).

Spectral Signatures :

  • While IR data for the target compound are unavailable, analogs in and show characteristic peaks for SO₂ (1330–1345 cm⁻¹) and C=N (1605–1645 cm⁻¹). The target’s benzothiazole rings would likely exhibit C–S and C=N stretches near 650–750 cm⁻¹ and 1500–1600 cm⁻¹, respectively.

This aligns with drug design strategies for enhancing bioavailability. Compounds like with N,O-bidentate groups are tailored for catalysis, whereas the target’s bis-benzothiazole framework may favor intercalation or protein binding.

Research Findings and Implications

  • Synthesis: The target compound’s synthesis likely involves coupling 6-chlorobenzothiazole-2-carboxylic acid with a dimethylaminoethylamine derivative, analogous to the amidation strategies in .
  • Structural Analysis: X-ray crystallography (using software like SHELX ) would resolve its conformation, particularly the orientation of the dimethylaminoethyl group relative to the benzothiazole planes.
  • Biological Activity : While direct data are lacking, benzothiazoles with chloro substituents (e.g., ) often exhibit antimicrobial or anticancer activity due to electron-withdrawing effects enhancing target interaction.

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This compound belongs to the benzothiazole class, which has been extensively studied for various pharmacological properties, including anti-tubercular, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is C16H18ClN3S2. It has a molecular weight of approximately 355.91 g/mol. The compound's structure features a benzothiazole core, which is critical for its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising in vitro activity against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.08 μM, indicating strong anti-tubercular properties .

CompoundMIC (μM)
7a0.08
7b0.32
7c0.32

2. Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. The presence of the benzothiazole moiety has been linked to the inhibition of cancer cell proliferation by targeting specific protein interactions within cancer cells. For example, compounds containing similar structural elements demonstrated selective binding to cancer-specific proteins and exhibited cytotoxicity against various cancer cell lines .

3. Anti-inflammatory Activity

The compound's potential as a COX-II inhibitor has been explored as well. In vitro studies indicated that related benzothiazole derivatives exhibited moderate inhibitory activity against COX-I and COX-II enzymes, suggesting a possible application in treating inflammatory conditions .

CompoundIC50 (μM)Selectivity Index
PYZ160.52>4.24
Celecoxib0.78-

Case Studies

Several case studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities against Mtb and cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly influenced the biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the benzothiazole ring enhance antimicrobial and anticancer activities. For example, the introduction of halogen atoms at certain positions improved potency against Mtb .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of a 2-aminothiophenol derivative with a dioxolane precursor under acidic conditions to form the benzothiazole-dioxole core .
  • Functionalization : Reaction of the intermediate with a dimethylaminoethyl halide (e.g., chloroethyl-dimethylamine) in the presence of a base (e.g., sodium hydride) to attach the dimethylaminoethyl group .
  • Final Hydrochloride Salt Formation : Acid treatment (e.g., HCl) to precipitate the hydrochloride salt .
    • Key Tools : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC and NMR .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • NMR : Confirm structural features (e.g., benzothiazole protons at δ 7.5–8.5 ppm, dimethylaminoethyl protons at δ 2.2–3.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 449.3) .

Q. What are the key structural features influencing this compound’s reactivity?

  • Methodological Answer : Critical groups include:

  • Benzothiazole Core : Electron-deficient sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with biological targets .
  • Dimethylaminoethyl Side Chain : Enhances solubility and facilitates protonation under physiological conditions .
  • Chloro Substituent : Modulates electronic properties and steric interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysis : Employ palladium catalysts for cross-coupling steps to reduce side reactions .
  • Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to minimize waste .
    • Validation : Compare yields via HPLC area-under-curve (AUC) analysis across conditions .

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay protocols (e.g., enzyme inhibition assays) using positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Confirmation : Re-analyze batches with conflicting activity via X-ray crystallography to rule out polymorphic variations .
  • Computational Modeling : Perform molecular docking to identify binding site inconsistencies (e.g., using AutoDock Vina) .

Q. What strategies are used to study this compound’s interactions with enzyme targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., association/dissociation rates) with immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity .
  • Mutagenesis Studies : Modify key residues (e.g., catalytic lysine) in the enzyme to identify critical interaction sites .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

  • Methodological Answer :

  • Functional Group Replacement : Substitute the chloro group with fluoro or methoxy to assess electronic effects on activity .
  • Side Chain Modifications : Replace dimethylaminoethyl with morpholinoethyl to alter solubility and bioavailability .
  • In Silico Screening : Use QSAR models to predict activity of virtual analogs before synthesis .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

  • Methodological Answer :

  • Standardized Protocols : Use the shake-flask method with controlled pH (e.g., PBS pH 7.4) and temperature (25°C) .
  • HPLC-UV Calibration : Quantify dissolved compound concentrations against a calibration curve .
  • Particle Size Analysis : Rule out nanoparticle formation via dynamic light scattering (DLS) .

Tables for Key Data

Analytical Parameter Method Typical Result Reference
Purity (%)HPLC≥98%
Molecular Weight (Da)MS449.3
Solubility in DMSO (mg/mL)Shake-Flask25.6 ± 1.2
Synthetic Step Optimal Conditions Yield (%)
Core CyclizationH₂SO₄, 80°C, 6 hrs65–70
Side Chain AttachmentNaH, DMF, 0°C→RT85–90

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